molecular formula C20H16O3 B3059776 5-(4-Benzyloxyphenyl)-2-formylphenol CAS No. 1261903-11-0

5-(4-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B3059776
CAS No.: 1261903-11-0
M. Wt: 304.3
InChI Key: FMLOKAZPMXJPQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of α-bromo nitroalkanes was reported using an organocatalyzed aza-Henry reaction . Another study reported the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds such as 4-Benzyloxyphenylacetic acid has been studied . This compound has a molecular formula of C15H14O3 and an average mass of 242.270 Da . It has been reported that molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds . This reaction involves the use of a palladium catalyst and a boron reagent . Another study reported the catalytic protodeboronation of pinacol boronic esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 4-Benzyloxyphenylacetic acid have been reported . This compound has a molecular formula of C15H14O3 and an average mass of 242.270 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

5-(4-Benzyloxyphenyl)-2-formylphenol has been studied for its potential in the synthesis of various compounds with biological activities. For instance, the synthesis and biological evaluation of regioisomeric benzothiazolyl coumarins involved the allylic substitution of 4-aryloxymethylcoumarins with formylphenols, leading to compounds with antimicrobial properties. This research highlights the utility of this compound in generating new molecules with potential microbial growth inhibition capabilities (Shivashankar et al., 2006).

Industrial Synthesis Applications

The compound has also been involved in industrial synthesis applications. A study on the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one showcases its role in creating complex molecules. The process, characterized by benzylation, reduction, bromination, and subsequent synthesis steps, is noted for its cost-effectiveness and high yield, making it suitable for industrial production (Zuo, 2014).

Chemical Reactivity Studies

Research on the photoreactivity of related compounds, such as 4-chlorophenol, in aqueous solutions under UV irradiation, contributes to understanding the chemical behavior and transformation pathways of phenolic compounds in environmental contexts. These studies provide insights into the stability, reactivity, and potential environmental impacts of compounds related to this compound (Oudjehani & Boule, 1992).

Exploration of Stability and Reactivity

Further exploration of the stability and reactivity of formylphenol compounds, including derivatives of this compound, has been conducted through theoretical studies. These investigations delve into the gas-phase standard molar enthalpies of formation and the calculation of enthalpies for various isomerization and bond dissociation processes, providing valuable data for understanding the chemical properties and reactivity of these compounds (Gomes, 2009).

Radiosynthesis Applications

The compound has been utilized as a precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for creating more complex molecules. The effectiveness of bis(4-benzyloxyphenyl)iodonium salts as labeling precursors highlights the compound's role in the synthesis of radiolabeled compounds for medical applications, particularly in positron emission tomography (PET) imaging (Helfer et al., 2013).

Safety and Hazards

The safety data sheet for (4-Benzyloxyphenyl)acetic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the potential applications of this compound in various fields such as medicine, chemistry, and materials science could be investigated. For instance, the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei have been reported .

Properties

IUPAC Name

2-hydroxy-4-(4-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOKAZPMXJPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685381
Record name 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-11-0
Record name 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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